4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 95461-21-5
VCID: VC16160767
InChI: InChI=1S/C9H11NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11)
SMILES:
Molecular Formula: C9H11NOS
Molecular Weight: 181.26 g/mol

4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide

CAS No.: 95461-21-5

Cat. No.: VC16160767

Molecular Formula: C9H11NOS

Molecular Weight: 181.26 g/mol

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide - 95461-21-5

Specification

CAS No. 95461-21-5
Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
IUPAC Name 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Standard InChI InChI=1S/C9H11NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H2,10,11)
Standard InChI Key VTJUDAHMLJPMOG-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C(=CS2)C(=O)N

Introduction

4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide is a chemical compound that belongs to the class of tetrahydrobenzo[b]thiophenes, which are derivatives of the benzothiophene ring system. This compound is particularly interesting due to its potential applications in pharmaceutical chemistry and its structural properties.

Synthesis

The synthesis of derivatives related to 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide often involves complex organic reactions. For example, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid are synthesized through decyclization reactions of specific thiophene-3-carboxylic acids .

Derivatives

Several derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been studied for their pharmacological properties. For instance, 2-amino-N-benzyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and other derivatives have been investigated for their interactions with biological targets .

Analgesic Activity

Some derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have shown analgesic effects. For example, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid exhibit analgesic activity exceeding that of metamizole .

Other Biological Activities

While specific biological activities of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are not detailed, related compounds have been studied for their interactions with various biological targets, including protein receptors .

Structural Analysis

The structural analysis of derivatives often involves techniques such as NMR spectroscopy and IR spectrometry to confirm the molecular structure . These methods are crucial for understanding the chemical properties and potential biological activities of these compounds.

Docking Studies

Docking studies have been performed on some derivatives to assess their binding affinity to specific protein targets. These studies help in understanding how modifications to the tetrahydrobenzo[b]thiophene ring affect biological activity .

Data Table: Chemical Identifiers for Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide4815-28-5C9H12N2OS196.268
2-Benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide19819-17-1C16H16N2O2S300.4
2-(2-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide-C16H15ClN2O2S-

Note: The specific chemical identifiers for 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are not provided in the available sources.

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